molecular formula C49H93NO17S B12783953 Oxacyclotetradecane CAS No. 24380-26-5

Oxacyclotetradecane

Cat. No.: B12783953
CAS No.: 24380-26-5
M. Wt: 1000.3 g/mol
InChI Key: SKDGGFHGLZBNBC-YZPBMOCRSA-N
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Description

Oxacyclotetradecane is a 14-membered macrocyclic lactone ring containing one oxygen atom as the heteroatom. It serves as the core structure of macrolide antibiotics such as erythromycin, a widely used antimicrobial agent. The IUPAC name for the erythromycin-derived this compound structure is 3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (C₃₇H₆₇NO₁₃, MW: 733.9 g/mol) . This macrocycle features multiple methyl groups and ketone functionalities, critical for its biological activity. Erythromycin's pharmacological efficacy is attributed to its ability to bind bacterial ribosomes, inhibiting protein synthesis. However, its acid lability necessitates prodrug formulations (e.g., erythromycin ethylsuccinate) for oral administration .

Properties

CAS No.

24380-26-5

Molecular Formula

C49H93NO17S

Molecular Weight

1000.3 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dodecyl hydrogen sulfate

InChI

InChI=1S/C37H67NO13.C12H26O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-12H2,1H3,(H,13,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

SKDGGFHGLZBNBC-YZPBMOCRSA-N

Isomeric SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxacyclotetradecane typically involves the cyclization of linear polyethers. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base such as sodium hydride. The reaction conditions usually require an inert atmosphere and an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, this compound can be produced through a similar cyclization process but optimized for large-scale production. This involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Oxacyclotetradecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert this compound into simpler ethers or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride are used, often requiring anhydrous conditions.

    Substitution: Nucleophiles like sodium alkoxides or thiolates are used in substitution reactions, usually in polar aprotic solvents.

Major Products Formed

    Oxidation: Produces oxides or peroxides.

    Reduction: Yields simpler ethers or alcohols.

    Substitution: Results in functionalized derivatives of this compound.

Scientific Research Applications

Oxacyclotetradecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

    Biology: Studied for its potential as a drug delivery vehicle because of its ability to encapsulate various molecules.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Mechanism of Action

The mechanism by which oxacyclotetradecane exerts its effects is primarily through its ability to form stable complexes with metal ions. This complexation can alter the reactivity and solubility of the metal ions, making them more suitable for various applications. The molecular targets include metal ions and other small molecules that can be encapsulated within the ring structure. The pathways involved often include coordination chemistry and host-guest interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, pharmacological, and functional distinctions between oxacyclotetradecane (in erythromycin) and related macrocyclic compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Heteroatoms Key Substituents/Modifications Applications/Pharmacology
Erythromycin C₃₇H₆₇NO₁₃ 733.9 14 O 6 methyl groups, 2 ketones Macrolide antibiotic; ribosomal inhibitor
Oleandomycin C₃₅H₆₁NO₁₂S 704.9 (approx.) 14 O, S Thiohydrin group at C8 Antibiotic with narrower spectrum
Clarithromycin C₃₈H₆₉NO₁₄ 747.9 14 O 6-O-methylation Improved acid stability; broader pharmacokinetics
Roxithromycin C₄₁H₇₆N₂O₁₅ 837.0 14 O 9-[O-(2-methoxyethoxy)methyl]oxime Enhanced bioavailability; once-daily dosing
Erythronolide A Derivative C₂₀H₃₆O₆ 372.5 14 O Deethylated, dideoxy, methylated aglycone Intermediate in macrolide synthesis
3-O-α-Mycarosylerythronolide B C₂₈H₅₀O₁₀ 546.7 14 O Glycosylated erythronolide with mycarose sugar Biosynthetic precursor in erythromycin pathways
1-Oxa-6-azacyclopentadecan-15-one C₁₃H₂₅NO₂ 235.3 15 O, N Azacycle with ketone Synthetic intermediate; catalyst ligand

Key Comparisons:

Ring Size and Heteroatoms :

  • Erythromycin, oleandomycin, and clarithromycin share a 14-membered this compound core. In contrast, 1-oxa-6-azacyclopentadecan-15-one is a 15-membered ring with both oxygen and nitrogen, enabling distinct coordination chemistry .
  • Oleandomycin incorporates sulfur (thiohydrin group), altering its reactivity and antimicrobial spectrum .

Substituent Modifications: Clarithromycin: The 6-O-methyl group enhances acid stability, allowing oral administration without prodrug formulation . Roxithromycin: The oxime side chain extends half-life and tissue penetration, enabling once-daily dosing . Erythronolide Derivatives: These aglycone structures lack sugar moieties, serving as intermediates in macrolide biosynthesis .

Pharmacological Properties :

  • Erythromycin’s acid lability limits its use, whereas clarithromycin and roxithromycin exhibit improved pharmacokinetics due to structural modifications .
  • Oleandomycin’s sulfur substitution reduces its clinical utility compared to erythromycin due to toxicity and narrower activity .

Applications :

  • This compound-based macrolides are primarily antibiotics. In contrast, 1-oxa-6-azacyclopentadecan-15-one finds use in catalysis and synthetic chemistry .

Research Findings:

  • Erythromycin Derivatives: Prodrugs like erythromycin ethylsuccinate (C₄₃H₇₅NO₁₆, MW: 862.0) mitigate acid sensitivity, enhancing bioavailability .
  • Synthetic Analogs: Modifications such as 14R-hydroxylation (C₃₈H₆₉NO₁₄, MW: 747.9) in clarithromycin derivatives improve binding to bacterial targets .
  • Structural Diversity : The addition of nitrogen in azacycles (e.g., 1-oxa-6-azacyclopentadecan-15-one) expands applications beyond medicine to industrial catalysis .

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